

biological activity of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

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The Morpholine Scaffold: A Privileged Substructure in PI3K α Inhibition

A Comparative Guide to the Biological Activity of **(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid** Derivatives and Related Structures

The morpholine ring, a simple six-membered heterocycle, is a cornerstone in modern medicinal chemistry, lauded for its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.^[1] Its prevalence in numerous FDA-approved drugs is a testament to its status as a "privileged structure." This guide delves into the biological significance of this scaffold, with a particular focus on derivatives of **(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid** and their role in the development of potent and selective enzyme inhibitors. We will explore the structure-activity relationships of morpholine-containing compounds, comparing their performance as inhibitors of Phosphoinositide 3-kinase alpha (PI3K α), a critical target in oncology.

The Rationale for Morpholine in Drug Design

The utility of the morpholine moiety stems from several key features. Its saturated, non-planar structure can introduce three-dimensionality to a molecule, which can be crucial for optimal binding to the active site of a target protein. The presence of the oxygen atom can act as a hydrogen bond acceptor, facilitating key interactions with amino acid residues. Furthermore, the morpholine ring is generally metabolically stable and can improve the aqueous solubility of a compound, both desirable properties for a drug candidate.

(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, in particular, serves as a versatile chiral building block. The Boc-protecting group allows for selective chemical modifications at the carboxylic acid functionality, enabling the synthesis of a diverse library of derivatives, such as amides and esters. The defined stereochemistry at the C2 position is critical for creating compounds that can interact specifically with the often-asymmetric binding pockets of enzymes.[2]

Comparative Analysis of Morpholine-Containing PI3K α Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making PI3K α a prime target for anticancer drug development.[3] Several potent PI3K inhibitors incorporate the morpholine scaffold, highlighting its importance in achieving high affinity and selectivity.

Here, we compare two such inhibitors: BKM-120 (Buparlisib), a well-characterized pan-class I PI3K inhibitor that has been extensively studied in clinical trials, and Compound 17p, a more recently developed 2,4-dimorpholinopyrimidine-5-carbonitrile derivative.

Compound	Structure	PI3K α IC50 (nM)	Selectivity Profile	Reference
BKM-120 (Buparlisib)	5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine	44.6 \pm 3.6	Pan-Class I PI3K inhibitor	[3]
Compound 17p	2,4-dimorpholino-5-(pyridin-2-yl)pyrimidine-5-carbonitrile	31.8 \pm 4.1	Potent against PI3K α and PI3K δ	[3]

Analysis of Biological Activity:

As the data indicates, both BKM-120 and Compound 17p exhibit potent inhibition of PI3K α in the nanomolar range.[3] Compound 17p demonstrates a slightly lower IC50 value for PI3K α compared to BKM-120, suggesting a comparable or potentially superior inhibitory activity against this specific isoform.[3] The structure-activity relationship (SAR) studies of these compounds reveal the critical role of the morpholine moieties. In the case of BKM-120, the two morpholine groups are key for its potent activity.[4] Similarly, for Compound 17p, the 2,4-dimorpholino substitution on the pyrimidine ring is a crucial pharmacophore for PI3K inhibition.[3]

The development of Compound 17p, with its distinct pyrimidine-5-carbonitrile core, showcases the ongoing efforts to fine-tune the morpholine scaffold to achieve not only high potency but also desirable selectivity profiles. While BKM-120 is a pan-inhibitor of class I PI3Ks, Compound 17p shows significant activity against both PI3K α and PI3K δ , which could be advantageous in certain cancer types where both isoforms play a role.[3]

Experimental Workflows and Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key assays used to evaluate the biological activity of these morpholine derivatives.

Synthesis of Morpholine-Containing Scaffolds

The synthesis of complex morpholine derivatives like Compound 17p typically involves a multi-step process. A common strategy is the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine core with morpholine, followed by a Suzuki coupling to introduce further diversity.

Caption: General synthetic workflow for 2,4-dimorpholinopyrimidine derivatives.

Step-by-Step Protocol for Synthesis of a 2,4-Dimorpholinopyrimidine Derivative (General Procedure):

- **Step 1: First Morpholine Substitution:** To a solution of 2,4,6-trichloropyrimidine in an appropriate solvent (e.g., acetone), add one equivalent of morpholine and a base (e.g., triethylamine) at a reduced temperature (-20 °C). Stir the reaction mixture for a specified time to allow for the selective substitution of one chlorine atom.
- **Step 2: Second Morpholine Substitution:** To the reaction mixture from Step 1, add a second equivalent of morpholine and a different base (e.g., DIPEA) and heat the reaction (e.g., to 60°C) to facilitate the substitution of a second chlorine atom, yielding a 2-chloro-4,6-dimorpholinopyrimidine intermediate.^[3]
- **Step 3: Suzuki Coupling:** The resulting intermediate is then subjected to a Suzuki coupling reaction with a suitable arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)2Cl2) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., DME/water) at elevated temperature (e.g., 90°C) to yield the final product.^[3]
- **Purification:** The final compound is purified using standard techniques such as column chromatography.

In Vitro PI3K α Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.

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